N-[[(2S,3S)-8-[2-(1-hydroxycyclopentyl)ethynyl]-5-[(2S)-1-hydroxypropan-2-yl]-3-methyl-6-oxo-3,4-dihydro-2H-pyrido[2,3-b][1,5]oxazocin-2-yl]methyl]-N-methyl-4-oxanecarboxamide
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Overview
Description
BRD-K27224038 is a small molecule compound that has been identified and studied for its bioactive properties. It is part of a larger collection of compounds used in high-throughput screening assays to understand their effects on cellular phenotypes and gene expression .
Preparation Methods
The synthetic routes and reaction conditions for BRD-K27224038 are not explicitly detailed in the available literature. it is known that the compound is a product of diversity-oriented synthesis, a method used to create a wide variety of structurally diverse molecules . Industrial production methods for such compounds typically involve automated synthesis and high-throughput screening to identify bioactive molecules.
Chemical Reactions Analysis
BRD-K27224038 undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
BRD-K27224038 has several scientific research applications, including:
Mechanism of Action
The mechanism of action of BRD-K27224038 involves its interaction with specific molecular targets and pathways within the cell. It has been shown to differentially express 92 genes following perturbation, indicating its impact on gene expression . The exact molecular targets and pathways involved are still under investigation, but it is known to affect cellular phenotypes and gene expression profiles .
Comparison with Similar Compounds
BRD-K27224038 is unique in its structure and bioactivity compared to other similar compounds. Some similar compounds include:
PRIMA-1-Met: Known for its effects on gene expression and cellular phenotypes.
Myriocin: Studied for its bioactive properties and effects on cellular pathways.
C6-ceramide: Known for its role in cellular signaling and apoptosis.
These compounds share some similarities in their bioactive properties but differ in their specific molecular targets and pathways.
Properties
Molecular Formula |
C28H39N3O6 |
---|---|
Molecular Weight |
513.6 g/mol |
IUPAC Name |
N-[[(2S,3S)-8-[2-(1-hydroxycyclopentyl)ethynyl]-5-[(2S)-1-hydroxypropan-2-yl]-3-methyl-6-oxo-3,4-dihydro-2H-pyrido[2,3-b][1,5]oxazocin-2-yl]methyl]-N-methyloxane-4-carboxamide |
InChI |
InChI=1S/C28H39N3O6/c1-19-16-31(20(2)18-32)27(34)23-14-21(6-11-28(35)9-4-5-10-28)15-29-25(23)37-24(19)17-30(3)26(33)22-7-12-36-13-8-22/h14-15,19-20,22,24,32,35H,4-5,7-10,12-13,16-18H2,1-3H3/t19-,20-,24+/m0/s1 |
InChI Key |
FLFHXFOLABGIIH-MZLICYQSSA-N |
Isomeric SMILES |
C[C@H]1CN(C(=O)C2=C(N=CC(=C2)C#CC3(CCCC3)O)O[C@@H]1CN(C)C(=O)C4CCOCC4)[C@@H](C)CO |
Canonical SMILES |
CC1CN(C(=O)C2=C(N=CC(=C2)C#CC3(CCCC3)O)OC1CN(C)C(=O)C4CCOCC4)C(C)CO |
Origin of Product |
United States |
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